Methyl 3-bromobenzene-1-carboximidate Methyl 3-bromobenzene-1-carboximidate
Brand Name: Vulcanchem
CAS No.: 785719-23-5
VCID: VC4376154
InChI: InChI=1S/C8H8BrNO/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5,10H,1H3
SMILES: COC(=N)C1=CC(=CC=C1)Br
Molecular Formula: C8H8BrNO
Molecular Weight: 214.062

Methyl 3-bromobenzene-1-carboximidate

CAS No.: 785719-23-5

Cat. No.: VC4376154

Molecular Formula: C8H8BrNO

Molecular Weight: 214.062

* For research use only. Not for human or veterinary use.

Methyl 3-bromobenzene-1-carboximidate - 785719-23-5

Specification

CAS No. 785719-23-5
Molecular Formula C8H8BrNO
Molecular Weight 214.062
IUPAC Name methyl 3-bromobenzenecarboximidate
Standard InChI InChI=1S/C8H8BrNO/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5,10H,1H3
Standard InChI Key LRFHACQUFBUNBT-UHFFFAOYSA-N
SMILES COC(=N)C1=CC(=CC=C1)Br

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

Methyl 3-bromobenzene-1-carboximidate is systematically named methyl 3-bromobenzenecarboximidate under IUPAC guidelines . Alternative synonyms include methyl 3-bromobenzimidate and KGB71923 . Its molecular formula, C₈H₈BrNO, reflects a benzene ring substituted with a bromine atom at the 3-position and a methoxy-imino (-OC(=NH)-) group at the 1-position .

Structural Representation

The compound’s 2D structure is defined by the SMILES notation COC(=N)C1=CC(=CC=C1)Br , while its InChIKey LRFHACQUFBUNBT-UHFFFAOYSA-N provides a unique identifier for database searches . The 3D conformation reveals a planar aromatic ring with the imidate and bromine groups occupying meta positions, minimizing steric hindrance .

Table 1: Key Identifiers of Methyl 3-Bromobenzene-1-Carboximidate

PropertyValueSource
CAS Number785719-23-5
Molecular FormulaC₈H₈BrNO
Molecular Weight214.06 g/mol
IUPAC NameMethyl 3-bromobenzenecarboximidate
SMILESCOC(=N)C1=CC(=CC=C1)Br
InChIKeyLRFHACQUFBUNBT-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Routes

The synthesis of methyl 3-bromobenzene-1-carboximidate typically begins with 3-bromobenzoic acid derivatives. A common method involves the Pinner reaction, where a nitrile intermediate reacts with anhydrous methanol under acidic conditions to form the imidate . Key steps include:

  • Bromination: Introduction of bromine to the benzene ring via electrophilic substitution.

  • Nitrile Formation: Conversion of the carboxylic acid group to a nitrile using reagents such as thionyl chloride (SOCl₂) followed by ammonia.

  • Imidate Synthesis: Reaction of the nitrile with methanol in the presence of HCl gas, yielding the target imidate.

Reactions are conducted under inert atmospheres (e.g., nitrogen or argon) to prevent moisture-induced hydrolysis .

Purification and Yield Optimization

Crude product purification employs techniques such as column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol . Reported yields range from 65–80%, depending on reaction scale and purification efficiency.

Physicochemical Properties

Computed Properties

PubChem’s computational data provides insights into the compound’s behavior:

  • XLogP3: 2.6, indicating moderate lipophilicity .

  • Hydrogen Bond Donor/Acceptor Count: 1 donor (NH) and 2 acceptors (N, O) .

  • Rotatable Bonds: 2 (methoxy and imino groups) .

  • Topological Polar Surface Area (TPSA): 33.1 Ų, suggesting moderate solubility in polar solvents .

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP32.6
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bond Count2
TPSA33.1 Ų
Heavy Atom Count11

Solubility and Stability

The compound is a liquid at room temperature and should be stored at +4°C to prevent degradation . Solubility data in common solvents (e.g., DMSO, ethanol) remains unreported, but its lipophilicity suggests preferential solubility in organic solvents like dichloromethane or ethyl acetate.

Reactivity and Applications in Organic Synthesis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position serves as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or alkyl groups. For example, palladium-catalyzed coupling with boronic acids yields biaryl derivatives, valuable in drug discovery.

Imidate Functional Group Reactivity

The imidate group (-OC(=NH)-) participates in:

  • Hydrolysis: Forms amides or carboxylic acids under acidic or basic conditions.

  • Aminolysis: Reacts with amines to produce amidines, intermediates in heterocycle synthesis .

  • Cyclization: Intramolecular reactions with neighboring functional groups yield pyrrolidines or piperidines.

Table 3: Synthetic Applications of Methyl 3-Bromobenzene-1-Carboximidate

ApplicationReaction TypeProduct
Suzuki CouplingCross-CouplingBiaryl Derivatives
AminolysisNucleophilic AttackAmidines
Acid-Catalyzed HydrolysisHydrolysisCarboxylic Acids

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